molecular formula C28H23BrClN5 B11217156 7-(4-bromophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11217156
M. Wt: 544.9 g/mol
InChI Key: WHEHMLUIJQLBPM-UHFFFAOYSA-N
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Description

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to achieving a cost-effective and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolo[2,3-d]pyrimidine core is known to interact with kinases and other proteins involved in cell signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE is unique due to its highly functionalized structure, which allows for multiple points of chemical modification. This versatility makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C28H23BrClN5

Molecular Weight

544.9 g/mol

IUPAC Name

7-(4-bromophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H23BrClN5/c29-21-10-12-22(13-11-21)35-18-23(20-6-2-1-3-7-20)26-27(31-19-32-28(26)35)34-16-14-33(15-17-34)25-9-5-4-8-24(25)30/h1-13,18-19H,14-17H2

InChI Key

WHEHMLUIJQLBPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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